Trimethoprim lactate
Description
Overview of Trimethoprim (B1683648) Lactate (B86563) as an Antimicrobial Agent
Trimethoprim lactate exerts its antimicrobial effects by interfering with the bacterial synthesis of tetrahydrofolic acid (THF), a critical precursor for DNA and ultimately bacterial survival. toku-e.comnih.gov This interference occurs through the inhibition of the enzyme dihydrofolate reductase (DHFR). toku-e.comnih.govselleckchem.com
Historical Context in Antimicrobial Discovery and Development
Trimethoprim, the parent compound of this compound, was first utilized in 1962. wikipedia.org Its development contributed to the arsenal (B13267) of antifolate antimicrobial agents. The combination of trimethoprim with sulfonamides, such as sulfamethoxazole (B1682508), emerged as a significant strategy in antimicrobial therapy due to their synergistic mechanisms inhibiting sequential steps in the folate synthesis pathway. toku-e.comnih.govpatsnap.comnih.gov
Role in Contemporary Antimicrobial Research
In contemporary research, this compound continues to be relevant, particularly in the context of antimicrobial susceptibility testing and as a selection agent in various research applications. toku-e.comsigmaaldrich.com Studies investigate its activity against a range of bacterial species, including Escherichia coli, Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis. medchemexpress.comtargetmol.com Research also explores its potential in combination therapies and its effects on bacterial metabolism at sub-inhibitory concentrations. mdpi.complos.org
Academic Significance of this compound Research
Research into this compound holds academic significance primarily through its contribution to understanding folate metabolism inhibition and its implications for drug development and resistance mechanisms.
Contributions to Understanding Folate Metabolism Inhibition
This compound's mechanism of action provides a valuable model for studying the inhibition of bacterial dihydrofolate reductase. toku-e.comnih.govselleckchem.compatsnap.com It selectively binds to bacterial DHFR with a much higher affinity than to the mammalian enzyme, highlighting a key difference in metabolic pathways between bacteria and humans. patsnap.com Studies using trimethoprim have helped elucidate the consequences of DHFR inhibition, including the accumulation of dihydrofolate and the depletion of tetrahydrofolate coenzymes necessary for nucleotide biosynthesis. plos.orgresearchgate.net
Implications for Drug Development and Resistance Mechanisms
Research on this compound and its parent compound trimethoprim has significant implications for the development of new antimicrobial agents and understanding resistance. The emergence of resistance to trimethoprim is a major concern, and studies have identified various mechanisms, including mutations in the folA gene encoding DHFR, increased production of the enzyme, and the acquisition of resistant DHFR genes. asm.orgoup.comjmb.or.krfrontiersin.org Understanding these mechanisms is crucial for designing new drugs that can overcome existing resistance and for developing strategies to mitigate the development of future resistance. Research also explores modifications to the trimethoprim structure to identify analogs with improved activity against resistant strains or enhanced affinity for DHFR. nih.govmdpi.com
Scope and Objectives of Current Research Trends
Current research trends involving this compound focus on several key areas. This includes investigating its activity against a wider range of pathogens, exploring synergistic effects with other antimicrobial agents, and understanding the metabolic responses of bacteria to trimethoprim exposure, particularly at varying pH levels. mdpi.complos.org Research also continues to characterize the genetic and molecular basis of trimethoprim resistance to inform surveillance efforts and the development of novel therapeutic approaches. asm.orgjmb.or.kr Furthermore, studies are exploring the potential of trimethoprim as a template for the design of new DHFR inhibitors with altered binding affinities or broader spectrums of activity. nih.govmdpi.comresearchgate.net
Illustrative Data Table: Representative MIC Values for this compound
While specific detailed research findings with extensive data tables for this compound across numerous studies were not comprehensively available in the search results, representative Minimum Inhibitory Concentration (MIC) values provide insight into its activity against specific organisms.
| Bacterial Species | MIC Range (µg/mL) | Source Index |
| Escherichia coli | 0.25 - 64 | toku-e.com |
| Haemophilus influenzae | 0.15 - 16 | toku-e.com |
Note: These values are representative and can vary depending on the specific strain, testing methodology, and laboratory conditions.
Detailed Research Findings (Synthesized from Search Results):
Research has shown that this compound is freely soluble in aqueous solution, which is a relevant physical property for its use in research applications. toku-e.comcalpaclab.comsigmaaldrich.com Studies have demonstrated its activity against key bacterial pathogens involved in infections like urinary tract infections. toku-e.comcalpaclab.commedchemexpress.com For instance, in an intraperitoneal infection assay in mice, this compound showed varying CD50 values against different bacteria, indicating differential efficacy depending on the pathogen. targetmol.com
Research into resistance mechanisms has identified that the acquisition of dfr genes encoding resistant DHFR enzymes is a common mechanism leading to high-level trimethoprim resistance in various bacteria. jmb.or.kr Studies have characterized different dfr genes, such as dfrF and dfrG, and their prevalence in resistant isolates. asm.org Furthermore, mutations in the intrinsic chromosomal dfr gene can also confer resistance. asm.org
Emerging Research Areas in this compound Studies
Emerging research involving this compound extends beyond its traditional role as an antibacterial agent. Studies are exploring its potential in areas such as:
Conditional Protein Degradation Systems: Trimethoprim is being utilized in research as a stabilizing compound in inducible protein degradation systems, such as those based on the Escherichia coli dihydrofolate reductase (ecDHFR) degradation domain (DDD). asm.org. This allows researchers to control the levels of specific proteins in model organisms, like the parasite Cryptosporidium parvum, to study the function of essential genes in vivo. asm.org. This application leverages trimethoprim's ability to bind and stabilize the ecDHFR-DDD fusion protein, preventing its degradation and enabling controlled expression of the tagged protein asm.org.
Impact on Bacterial Metabolism under Varying Conditions: Metabolomics approaches are being employed to understand the broader impact of trimethoprim on bacterial metabolism beyond the direct inhibition of DHFR. Studies have investigated the effects of trimethoprim on Escherichia coli under different pH levels, revealing off-target effects on amino acid profiles and stress responses, such as the production of osmoprotectants like trehalose (B1683222). nih.govnih.govplos.org. These studies highlight the complex interactions between trimethoprim and bacterial physiology and suggest areas for further investigation into alternative metabolic pathways affected by the compound nih.govplos.org.
Interactions with Host Metabolism: Research is also exploring the potential interactions of trimethoprim with host metabolic processes. For instance, studies have investigated the interaction between trimethoprim and metformin (B114582), a drug used for diabetes, and observed an increase in plasma lactate levels in some individuals when co-administered. nih.gov. While this research often has clinical implications, the underlying mechanisms of interaction at a metabolic level are subjects of academic investigation.
Detailed Research Findings:
Research utilizing metabolomics has provided detailed insights into the metabolic changes induced by trimethoprim in bacteria. For example, a study on Escherichia coli demonstrated that trimethoprim treatment at pH 7 led to decreased nucleotide levels, consistent with its mechanism of action nih.govnih.gov. Furthermore, this study revealed significant pH-dependent effects on amino acid profiles and an increase in trehalose levels, indicating a stress response nih.govnih.govplos.org. The study utilized techniques such as UHPLC-MS and GC-MS to generate global metabolic profiles, providing a comprehensive view of the metabolic perturbations caused by trimethoprim nih.govplos.org.
An example of data that might be presented in this area is a table showing the relative changes in key metabolites in E. coli treated with trimethoprim at different pH levels compared to untreated controls.
| Metabolite | Fold Change (pH 7, +TMP vs -TMP) | Fold Change (pH 5, +TMP vs -TMP) |
| Nucleotides | Decrease | Less significant decrease |
| Trehalose | Increase | No significant change |
| Amino Acids | Varied changes | Varied changes |
| Lactate | Increase | No significant change |
In the context of conditional protein degradation, research has shown that the concentration of trimethoprim can influence the stability of DDD-tagged proteins. For instance, studies in Cryptosporidium parvum demonstrated that higher concentrations of trimethoprim led to increased stabilization of a CDPK1-HA-DDD fusion protein, enabling the study of this essential kinase in vivo. asm.org.
Addressing Gaps in Existing Scientific Literature
Despite the extensive research on trimethoprim, several areas related to this compound specifically, and the broader implications of DHFR inhibition, present opportunities for further academic investigation litmaps.comnu.eduune.edu. Addressing these gaps can lead to a more profound understanding of the compound's behavior and potential applications. Some key gaps include:
Detailed Characterization of this compound's Physicochemical Properties in Diverse Research Matrices: While the increased solubility of this compound compared to trimethoprim base is known rpicorp.comcalpaclab.com, a comprehensive understanding of its behavior, stability, and potential interactions in a wider range of complex biological and chemical research matrices is still evolving. Research could focus on detailed solubility studies, degradation pathways, and compatibility with various reagents and media used in different research disciplines.
Comprehensive Exploration of Off-Target Metabolic Effects Across a Wider Range of Microorganisms: Metabolomics studies have provided insights into trimethoprim's effects on E. coli nih.govnih.govplos.org. However, a broader investigation into the off-target metabolic consequences of DHFR inhibition by this compound across a more diverse array of bacterial species and other relevant microorganisms would be valuable. This could reveal species-specific responses and potential novel targets for antimicrobial strategies.
Further Elucidation of the Role of Lactate in this compound's Biological Activity and Research Utility: While lactate is known to enhance solubility and potentially other pharmaceutical properties of trimethoprim rpicorp.com, the specific mechanisms by which the lactate component might influence the compound's interaction with biological systems or its effectiveness in various research assays warrant further investigation. This could involve studying the uptake and metabolism of the lactate component in different cell types or organisms used in research.
Optimization and Broader Application of Trimethoprim-Based Conditional Systems: While trimethoprim is used in conditional protein degradation systems asm.org, further research is needed to optimize these systems for different organisms and cell types. Exploring the efficacy and potential limitations of trimethoprim in regulating protein levels in a wider range of research models represents a significant gap.
Addressing these gaps requires continued academic inquiry utilizing advanced techniques in analytical chemistry, microbiology, molecular biology, and metabolomics. Such research would contribute significantly to the fundamental understanding of this compound and expand its utility as a research tool.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVTUWSIKTFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945947 | |
| Record name | 2-Hydroxypropanoic acid--5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-diimine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23256-42-0 | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoprim lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropanoic acid--5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-diimine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactic acid, compound with 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIMETHOPRIM LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3K8GP9FDQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Cellular Mechanisms of Action of Trimethoprim Lactate
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a critical enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). toku-e.commedchemexpress.comresearchgate.net This reaction is a key step in the synthesis of folate cofactors required for various metabolic processes in bacteria. researchgate.net
Specificity for Bacterial DHFR vs. Mammalian DHFR
A crucial aspect of trimethoprim's mechanism is its selective toxicity towards bacteria. Trimethoprim (B1683648) binds to bacterial DHFR with a significantly higher affinity compared to mammalian DHFR. patsnap.comdrugbank.com This differential binding affinity is a critical factor in minimizing the impact on human cells while effectively targeting bacterial enzymes. patsnap.com This selectivity helps to reduce potential adverse effects that could arise from inhibiting human DHFR. patsnap.com
Research findings highlight the substantial difference in binding affinity. For instance, studies have shown that trimethoprim binds to bacterial DHFR with a very high affinity, reported with a Kd value of 6 pM in E. coli. nih.gov While specific affinity data for trimethoprim lactate (B86563) against mammalian DHFR were not explicitly found in the search results, the parent compound trimethoprim is consistently described as having a much lower affinity for the mammalian enzyme. patsnap.comdrugbank.com
| Enzyme Source | Compound | Binding Affinity (Kd) | Note |
| E. coli | Trimethoprim | 6 pM nih.gov | Represents high affinity for bacterial DHFR |
| Mammalian | Trimethoprim | Much lower affinity patsnap.comdrugbank.com | Selective toxicity basis |
Structural Basis of DHFR Binding and Inhibition
Trimethoprim is a structural analogue of dihydrofolic acid (DHF), the natural substrate for DHFR. researchgate.net It binds competitively to the active site of the bacterial DHFR enzyme. researchgate.net The binding of trimethoprim to the active site prevents the enzyme from binding its natural substrate, DHF, and catalyzing the reduction reaction. patsnap.com
Structural studies have provided insights into the binding mode of trimethoprim to bacterial DHFR. The molecule fits into the active site pocket, forming specific interactions with amino acid residues within the bacterial enzyme. While detailed structural data for trimethoprim lactate binding were not specifically retrieved, studies on trimethoprim binding to E. coli DHFR indicate that it binds tightly in the presence of NADPH. nih.gov The binding involves interactions within the substrate/drug binding site. nih.gov The structural differences between bacterial and mammalian DHFR enzymes contribute to the selective binding of trimethoprim. patsnap.compatsnap.com
Impact on Tetrahydrofolic Acid (THF) Synthesis
The primary consequence of DHFR inhibition by this compound is the blockage of the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). toku-e.commedchemexpress.com THF is the biologically active form of folate and serves as a crucial cofactor in various one-carbon transfer reactions within the cell. wikipedia.orgwikipedia.org
The inhibition of DHFR leads to a depletion of intracellular THF levels. patsnap.com Without sufficient THF, bacteria are unable to carry out essential metabolic processes that rely on this cofactor. patsnap.com
Downstream Effects on Bacterial Metabolism
The inhibition of THF synthesis by this compound has significant downstream consequences for bacterial metabolism, primarily impacting pathways that require THF cofactors. medchemexpress.compatsnap.com
Disruption of Nucleotide Biosynthesis
Tetrahydrofolic acid cofactors are essential for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine) and the synthesis of thymidine (B127349) monophosphate (dTMP), a pyrimidine (B1678525) nucleotide. toku-e.compatsnap.comnih.govpressbooks.pub These nucleotides are the fundamental building blocks of DNA and RNA. patsnap.compressbooks.pub
By inhibiting DHFR and depleting THF, this compound effectively disrupts these nucleotide biosynthesis pathways. toku-e.compatsnap.com Specifically, the synthesis of both purines and thymidylate is impaired. nih.govnih.gov
Inhibition of DNA and RNA Synthesis
The disruption of nucleotide biosynthesis directly leads to the inhibition of DNA and RNA synthesis in bacteria. toku-e.comnih.govmedchemexpress.comsigmaaldrich.com With insufficient levels of purine and pyrimidine nucleotides, bacteria cannot synthesize new DNA strands for replication or RNA molecules necessary for protein synthesis and cellular function. patsnap.comnih.gov
The inhibition of DNA synthesis is a primary effect, as thymidine is specifically required for DNA. toku-e.comsigmaaldrich.com The lack of available nucleotides arrests bacterial DNA replication and subsequently inhibits cell division and growth. patsnap.compatsnap.com While the impact on RNA synthesis can be secondary to the depletion of purine nucleotides, studies have shown that trimethoprim can also rapidly inhibit RNA synthesis in Escherichia coli. nih.govnih.gov
Influence on Protein Synthesis and Ribosome Maturation
While the primary target of trimethoprim is DNA synthesis via DHFR inhibition, its action indirectly impacts protein synthesis and ribosome maturation due to the interconnectedness of cellular processes drugbank.comnih.gov. Tetrahydrofolic acid, the production of which is blocked by trimethoprim, is necessary for the biosynthesis of amino acids like methionine and glycine, which are essential for protein synthesis researchgate.netnih.gov. Studies in Escherichia coli have shown that trimethoprim inhibition can lead to disturbances in ribosome maturation nih.gov. In these studies, even with supplemented nucleotide bases, the maturation of ribosomes from RNA-rich precursors was more severely inhibited than the synthesis of ribosomal RNA (rRNA) nih.gov. This suggests that the constraints on protein synthesis imposed by trimethoprim occur at the level of translation, impacting the efficient assembly of ribosomal particles nih.gov. The kinetic delay in the passage of rRNA to mature ribosomes was observed to increase significantly upon trimethoprim inhibition nih.gov.
Cellular Responses to this compound Exposure
Exposure to this compound elicits various cellular responses in bacteria beyond the direct inhibition of DHFR plos.org. These responses include the induction of stress proteins, metabolic perturbations, and pH-dependent effects on cellular processes plos.orgtargetmol.comnih.gov.
Induction of Stress Proteins and Protein Misfolding
Trimethoprim has been shown to induce the production of heat shock proteins (Hsps) in E. coli cells medchemexpress.comtargetmol.comnih.gov. This induction is indicative of cellular stress and suggests that trimethoprim presence can lead to protein misfolding medchemexpress.comtargetmol.comnih.gov. Specific Hsps, such as DnaK, DnaJ, GroEL, ClpB, and IbpA/B, are induced upon exposure to trimethoprim medchemexpress.comtargetmol.comnih.gov. Among these, IbpA/B were found to be most efficiently induced and were observed to coaggregate with insoluble proteins medchemexpress.comtargetmol.comnih.gov. While deletion of the ibpA/B operon resulted in increased protein aggregation under folate stress, it did not affect cell viability medchemexpress.comnih.govchemsrc.com.
Metabolic Perturbations (e.g., Lactate and Alanine (B10760859) Production)
Trimethoprim exposure can lead to significant metabolic perturbations in bacteria, including changes in the production of metabolites like lactate and alanine plos.orgnih.govnih.gov. Metabolomics studies have revealed that trimethoprim can influence pathways related to sugar metabolism plos.orgnih.govnih.govresearchgate.net. For instance, increased levels of lactate and alanine have been observed in E. coli challenged with trimethoprim, particularly at certain pH levels plos.orgnih.govnih.gov. This increase in alanine may be linked to enhanced sugar consumption and an increase in pyruvate (B1213749) levels, with alanine potentially acting as a regulator of sugar metabolism plos.orgnih.govresearchgate.net. The production of lactate and other pyruvate-related products can be correlated with glucose and fructose (B13574) consumption under trimethoprim stress plos.orgnih.govnih.gov.
Table 1: Observed Metabolic Changes in E. coli Upon Trimethoprim Exposure (Example Data)
| Metabolite | Observed Change (Relative Level) | Associated Condition(s) | Source |
| Lactate | Increased | Increased trimethoprim levels, particularly at pH 7 | plos.orgnih.gov |
| Alanine | Increased | Increased trimethoprim levels, particularly at pH 7 | plos.orgnih.gov |
| Trehalose (B1683222) | Higher | Increased antibiotic levels at pH 7 (stress-related) | plos.orgnih.gov |
| Nucleotides | Decreased | Increased trimethoprim levels at pH 7 (direct effect) | plos.orgnih.gov |
| Pyruvate | Increase in related products | Correlated with glucose and fructose consumption at pH 7 | plos.orgnih.gov |
Note: Data is illustrative and based on findings from cited sources.
pH-Dependent Effects on Bacterial Metabolism
The activity and cellular impact of trimethoprim can be influenced by environmental pH plos.orgnih.govnih.govresearchgate.net. Due to the basic nature of trimethoprim, its ionization state is pH-dependent, which can affect its uptake and interaction with bacterial cells plos.orgnih.govnih.gov. Studies simulating conditions like those found in urine (pH 5 and 7) have shown that more trimethoprim is recovered inside E. coli cells at pH 7 compared to pH 5, correlating with observed growth inhibition plos.orgnih.govnih.gov. Beyond the direct effects on nucleotide metabolism, pH-related off-target effects on amino acid profiles have been observed plos.orgnih.govnih.gov. The induction of stress responses, such as increased trehalose levels, also appears to be pH-dependent, being higher at increased antibiotic levels at pH 7 plos.orgnih.govnih.gov. Furthermore, the rapid acid stress response, which involves maintaining intracellular pH, can be stimulated by antibiotics like trimethoprim nih.gov.
Iii. Antimicrobial Spectrum and Susceptibility Research
Efficacy Against Gram-Positive Bacteria
Trimethoprim (B1683648) lactate (B86563) is active against certain Gram-positive bacteria. medchemexpress.comchemsrc.comcalpaclab.comtoku-e.commedchemexpress.com
Studies have investigated the activity of trimethoprim against Streptococcus species. Trimethoprim alone has shown intermediate activity against beta-hemolytic streptococci. asm.org However, when combined with sulfamethoxazole (B1682508), trimethoprim demonstrated greater activity against more than half of the tested strains compared to erythromycin. asm.org Research has also explored the potential to sensitize Streptococcus species, such as Group B Streptococcus (GBS), which is intrinsically resistant to trimethoprim, by using adjuvants like human milk oligosaccharides (HMOs). nih.gov This approach has shown significant reductions in the Minimum Inhibitory Concentration (MIC) of trimethoprim for GBS strains. nih.gov
Here is a table summarizing representative MIC data for Trimethoprim against Streptococcus species, based on the search results:
| Bacterial Species | Trimethoprim MIC Range (µg/mL) | Notes | Source |
| Beta-hemolytic Streptococci | 0.02 - 0.8 | Activity of trimethoprim alone. | asm.org |
| Streptococcus pneumoniae | 335 mg/kg (CD50 in mice) | In vivo activity in infected mice. | medchemexpress.comtargetmol.com |
| Group B Streptococcus | Up to 512-fold reduction in MIC when combined with HMOs | Intrinsic resistance, potentiated by HMOs. | nih.gov |
Trimethoprim has shown activity against coagulase-negative Staphylococcus species, including Staphylococcus saprophyticus. nih.govdrugbank.com Susceptibility testing is commonly performed for these isolates. calpaclab.comtoku-e.com However, resistance to trimethoprim-sulfamethoxazole has been observed in some coagulase-negative staphylococci isolates. mdpi.comfrontiersin.org
Here is a table summarizing information on the activity against Coagulase-Negative Staphylococcus spp.:
| Bacterial Group | Activity with Trimethoprim | Notes | Source |
| Coagulase-Negative Staphylococcus spp. | Active | Includes Staphylococcus saprophyticus. | nih.govdrugbank.com |
| Coagulase-Negative Staphylococcus spp. isolates from European hakes | Resistance to trimethoprim-sulfamethoxazole observed in some isolates. | Research findings on antibiotic resistance genes. | mdpi.comfrontiersin.org |
Activity Against Streptococcus spp.
Efficacy Against Gram-Negative Bacteria
Trimethoprim lactate is notably effective against a wide range of Gram-negative aerobic bacteria. medchemexpress.comchemsrc.comontosight.aicalpaclab.comtoku-e.commedchemexpress.com
Escherichia coli is among the Gram-negative bacteria against which this compound demonstrates activity. medchemexpress.comchemsrc.comcalpaclab.comtoku-e.commedchemexpress.comtargetmol.comdrugbank.comncats.io Representative MIC values for Escherichia coli range from 0.25 µg/mL to 64 µg/mL. calpaclab.comtoku-e.com In vivo studies in infected mice have shown antibacterial activity with a CD50 of 27.5 mg/kg. medchemexpress.comtargetmol.com Trimethoprim has been shown to induce protein aggregation and heat shock proteins in E. coli cells. medchemexpress.comchemsrc.com
Here is a table presenting representative MIC and CD50 data for Escherichia coli:
| Bacterial Species | MIC Range (µg/mL) | CD50 (in mice) (mg/kg) | Source |
| Escherichia coli | 0.25 - 64 | 27.5 | calpaclab.comtoku-e.commedchemexpress.comtargetmol.com |
Haemophilus influenzae is another Gram-negative bacterium susceptible to this compound. medchemexpress.comcalpaclab.comtoku-e.commedchemexpress.comtargetmol.com Representative MIC values for Haemophilus influenzae are reported to be between 0.15 µg/mL and 16 µg/mL. calpaclab.comtoku-e.com In infected mice, trimethoprim has shown antibacterial activity against H. influenzae with a CD50 of 150 mg/kg. medchemexpress.comtargetmol.com
Here is a table summarizing representative MIC and CD50 data for Haemophilus influenzae:
| Bacterial Species | MIC Range (µg/mL) | CD50 (in mice) (mg/kg) | Source |
| Haemophilus influenzae | 0.15 - 16 | 150 | calpaclab.comtoku-e.commedchemexpress.comtargetmol.com |
Trimethoprim, often used in combination with sulfamethoxazole (co-trimoxazole), is considered a primary treatment option for infections caused by Nocardia species. medscape.comscielo.br Nocardia spp. are included in the broad antibacterial spectrum of this compound. calpaclab.comtoku-e.com While trimethoprim-sulfamethoxazole has been a long-standing treatment of choice, resistance has been reported, and susceptibility patterns can vary among different Nocardia species. medscape.comnih.gov Studies have shown high susceptibility rates of Nocardia isolates to trimethoprim-sulfamethoxazole, with one study reporting 98% susceptibility among tested isolates. nih.gov Another study on Nocardia otitidiscaviarum found that the majority of tested cases were sensitive to trimethoprim-sulfamethoxazole. spandidos-publications.com
Here is a table summarizing information on the activity against Nocardia spp.:
| Bacterial Group | Activity with Trimethoprim | Notes | Source |
| Nocardia spp. | Active (often in combination with sulfamethoxazole) | Considered a primary treatment option, susceptibility can vary by species. | calpaclab.comtoku-e.commedscape.comscielo.brnih.govspandidos-publications.com |
Activity Against Brucella spp.
This compound is active against Brucella species. toku-e.comcalpaclab.com In cases of exposure to Brucella abortus RB51 vaccine, where rifampin resistance is a concern, post-exposure prophylaxis (PEP) may include doxycycline (B596269) combined with another appropriate antimicrobial like trimethoprim-sulfamethoxazole for a duration of 21 days. chi.gov.sa
Antiprotozoal Properties
This compound also possesses antiprotozoal properties. toku-e.comcalpaclab.com
Activity Against Toxoplasma
This compound, particularly in combination with sulfamethoxazole, has demonstrated activity against Toxoplasma. toku-e.comcalpaclab.com Clinical trials have shown that trimethoprim-sulfamethoxazole therapy can significantly reduce the recurrence of Toxoplasma gondii retinochoroiditis. In one study, the incidence of recurrence within 12 months was 0% in the trimethoprim-sulfamethoxazole group compared to 12.80% in the placebo group. nih.gov
Activity Against Coccidians
This compound is reported to be active against some other coccidians besides Toxoplasma. toku-e.comcalpaclab.com Research into compounds demonstrating anti-Toxoplasma activity often includes evaluation against other coccidians due to shared biological pathways, such as those involved in invasion of host cells. researchgate.netasm.org
Minimum Inhibitory Concentration (MIC) Determinations and Interpretations
Minimum Inhibitory Concentration (MIC) values are crucial for understanding the in vitro susceptibility of microbial isolates to antimicrobial agents like this compound. toku-e.comtoku-e.com
Standardized Susceptibility Testing Methodologies
Standardized methodologies are employed for antimicrobial susceptibility testing to ensure reliable and comparable results. These methods are typically outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). nih.org.pk Common in vitro microbiological antimicrobial susceptibility tests for this compound include the use of panels, discs, and MIC strips against bacterial isolates. toku-e.comtoku-e.com Dilution techniques, such as broth microdilution and agar (B569324) dilution, are also standard methods for determining MICs. nih.org.pkcore.ac.uk Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are commonly used media for these tests, selected for their suitability and low levels of inhibitors that can affect the activity of agents like trimethoprim. nih.org.pkcore.ac.uk
In Vitro Susceptibility Profiles Across Diverse Isolates
This compound is used in in vitro susceptibility tests against a variety of Gram-positive and Gram-negative microbial isolates. toku-e.comtoku-e.com Representative MIC values for trimethoprim have been reported for various bacteria. For instance, representative MIC values for Escherichia coli range from 0.25 µg/mL to 64 µg/mL, and for Haemophilus influenzae, they range from 0.15 µg/mL to 16 µg/mL. toku-e.comtoku-e.com It is important to note that susceptibility patterns can vary geographically, and local antibiograms should be consulted. drugbank.com Some organisms, such as most Lactobacillus species, are intrinsically resistant to trimethoprim. asm.org
Representative Trimethoprim MIC Values
| Organism | MIC Range (µg/mL) | Source |
| Escherichia coli | 0.25 - 64 | toku-e.comtoku-e.com |
| Haemophilus influenzae | 0.15 - 16 | toku-e.comtoku-e.com |
Iv. Mechanisms of Antimicrobial Resistance to Trimethoprim Lactate
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the natural ability of certain bacterial species to tolerate trimethoprim (B1683648) due to inherent biological characteristics europa.eu.
Alterations in Bacterial Cell Wall Permeability
Some bacteria possess naturally low permeability of their cell wall or outer membrane, which can restrict the entry of trimethoprim into the cell, preventing it from reaching its intracellular target, DHFR europa.euoup.comasm.org. This can involve modifications to membrane permeability, such as a decrease in porin content or alterations in the lipopolysaccharide (LPS) structure in Gram-negative bacteria, which hinder antibiotic access europa.eumdpi.com. Pseudomonas aeruginosa is an example of a bacterium that exhibits intrinsic resistance to trimethoprim, partly due to poor penetration through its cell wall oup.comasm.org.
Constitutive Overproduction of DHFR
Intrinsic resistance can also result from the constitutive overproduction of the native, trimethoprim-sensitive DHFR enzyme oup.comdrugbank.com. In such cases, even though trimethoprim can bind to the enzyme, the sheer abundance of DHFR molecules can overcome the inhibitory effect of the drug, allowing sufficient tetrahydrofolic acid synthesis to support bacterial growth oup.comdrugbank.comfrontiersin.org. This mechanism has been reported in Escherichia coli, where overproduction of chromosomal DHFR can occur due to promoter mutations oup.com.
Acquired Resistance Mechanisms
Acquired resistance develops when bacteria obtain new genetic material or undergo mutations that confer resistance to trimethoprim nih.govnih.gov.
Mutations Leading to Altered DHFR Affinity
Mutations in the chromosomal gene encoding DHFR (folA in E. coli) can lead to the production of an altered enzyme with reduced affinity for trimethoprim nih.govoup.comasm.org. These mutations typically involve amino acid substitutions in the trimethoprim binding pocket or other regions affecting the enzyme's conformation oup.comasm.orgnih.govresearchgate.net. For instance, studies in Streptococcus pneumoniae have identified mutations, such as the Ile100-Leu substitution, that significantly decrease the affinity of DHFR for trimethoprim, contributing to resistance asm.orgasm.org. Other examples of amino acid changes in DHFR associated with trimethoprim resistance include Glu20-Asp, Pro70-Ser, Gln81-His, Asp92-Ala, and Leu135-Phe in S. pneumoniae asm.org. In E. coli, substitutions like Gly at position 30 or Gln at position 154 have been linked to altered DHFR affinity for trimethoprim asm.orgnih.gov.
Here is a table summarizing some reported DHFR mutations and their associated impact on trimethoprim resistance:
| Bacterial Species | DHFR Mutation(s) | Effect on Trimethoprim Resistance | Source |
| Streptococcus pneumoniae | Ile100-Leu | Sufficient for resistance, ~50-fold increase in ID50 asm.orgasm.org. | asm.orgasm.org |
| Streptococcus pneumoniae | Glu20-Asp, Pro70-Ser, Gln81-His, Asp92-Ala, Ile100-Leu, Leu135-Phe (Group 1) | Associated with resistance | asm.org |
| Streptococcus pneumoniae | Group 1 + Lys60-Gln, Pro111-Ser (Group 2) | Associated with resistance | asm.org |
| Streptococcus pneumoniae | Group 1 + Glu14-Asp, Ile74-Leu, Gln91-His, Glu94-Asp, Phe147-Ser, Ala149-Thr (Group 3) | Associated with resistance | asm.org |
| Streptococcus pneumoniae | S31F, F36C, L65P, A67V, V79I, I158V | 4-fold to 100-fold higher Ki values for trimethoprim nih.govresearchgate.net. | nih.govresearchgate.net |
| Escherichia coli | Gly30 substitution | Thought to relate to increased Ki for trimethoprim nih.gov. | nih.gov |
| Escherichia coli | Gln154 substitution | Associated with resistance | nih.gov |
| Staphylococcus aureus | Phe98-Tyr | Low to intermediate resistance levels asm.org. | asm.org |
Acquisition of Plasmid-Mediated Resistant DHFR Enzymes
A prevalent mechanism of acquired trimethoprim resistance, particularly in Gram-negative bacteria, is the acquisition of mobile genetic elements, such as plasmids or transposons (e.g., Tn7), that carry genes encoding alternative DHFR enzymes oup.comasm.orgfrontiersin.orgnih.govasm.org. These acquired DHFR enzymes have a significantly lower affinity for trimethoprim compared to the native bacterial enzyme, rendering the bacteria resistant asm.orgnih.govasm.org. Over 20 different transferable dfr genes encoding trimethoprim-resistant DHFR enzymes have been characterized oup.com. Examples include dhfrI and dhfrII variants, which can mediate high-level resistance oup.com. These genes are often found as gene cassettes within integrons, facilitating their spread among bacterial populations nih.gov.
Efflux Pump Systems (e.g., AdeABC in Acinetobacter baumannii)
Efflux pumps are membrane-bound protein systems that actively transport antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels europa.euoup.comsrce.hr. Some efflux pump systems contribute to acquired trimethoprim resistance. In Acinetobacter baumannii, the AdeABC efflux pump, a member of the resistance-nodulation-division (RND) family, has been shown to efflux trimethoprim nih.govmdpi.comresearchgate.netnih.gov. The AdeABC pump is a tripartite system consisting of an inner membrane transporter (AdeB), a periplasmic adaptor protein (AdeA), and an outer membrane channel (AdeC) nih.gov. Overexpression of the AdeABC efflux pump, often due to mutations in regulatory genes like adeRS, can lead to increased trimethoprim resistance, frequently contributing to a multidrug resistance phenotype in A. baumannii nih.govmdpi.comresearchgate.net. Other efflux pumps like AdeIJK and OqxAB in A. baumannii have also been linked to trimethoprim resistance nih.gov.
Here is a table highlighting efflux pumps involved in trimethoprim resistance:
| Bacterial Species | Efflux Pump System | Associated with Trimethoprim Resistance | Notes | Source |
| Acinetobacter baumannii | AdeABC | Yes | RND family pump, overexpression contributes to MDR nih.govmdpi.comresearchgate.netnih.gov. | nih.govmdpi.comresearchgate.netnih.gov |
| Acinetobacter baumannii | AdeIJK | Yes | RND family pump nih.gov. | nih.gov |
| Acinetobacter baumannii | OqxAB | Yes | Plasmid-borne RND pump, links with resistance to multiple drugs nih.gov. | nih.gov |
| Pseudomonas aeruginosa | Efflux pumps | Yes | Can mediate resistance to TMP oup.com. | oup.com |
Capacity for Exogenous Folinic Acid Utilization
Some bacteria possess the ability to bypass the metabolic block imposed by Trimethoprim by utilizing exogenous sources of folinic acid (also known as leucovorin or 5-formyltetrahydrofolate). nih.govnih.gov Folinic acid is a reduced form of folic acid that can be converted to other essential folates needed for nucleotide synthesis, effectively circumventing the need for the DHFR enzyme inhibited by Trimethoprim. This mechanism is particularly relevant in environments where folinic acid is available, such as potentially in host tissues or biological fluids like urine. nih.gov Studies have shown that the presence of folinic acid in the growth medium can significantly increase the Minimum Inhibitory Concentration (MIC) of Trimethoprim for certain bacteria, such as enterococci. nih.govasm.org
Here is a table illustrating the effect of folinic acid on Trimethoprim-sulfamethoxazole susceptibility in Streptococcus faecalis:
| Condition | Mean MIC (µg/ml TMP-SMX) | Mean MBC (µg/ml TMP-SMX) |
| Mueller-Hinton Broth (MHB) | 0.13 | 0.32 |
| MHB supplemented with Folinic Acid | 3.3 | 5.5 |
| Urine | 8.1 | Not specified |
| Urine supplemented with Methotrexate | <0.01 | Not specified |
Note: Data is for Trimethoprim-sulfamethoxazole combination, expressed as the Trimethoprim concentration. asm.org
Synergistic Resistance with Sulfonamides
Mechanisms of Combined Resistance to Trimethoprim-Sulfamethoxazole
Resistance to the combination of Trimethoprim and sulfamethoxazole (B1682508) (co-trimoxazole or TMP-SMX) can arise through several mechanisms, often acting in concert. These include:
Acquired resistance by drug-resistant target enzymes: The most common mechanism involves the acquisition of genes encoding resistant versions of DHFR (dhfr genes) or DHPS (sul genes). oup.comoup.com These acquired enzymes have lower affinity for Trimethoprim or sulfonamides, respectively, allowing the bacteria to synthesize folates even in the presence of the drugs. Over 20 different transferable dhfr genes have been characterized, with dhfrI and variants of dhfrII being prevalent in Gram-negative enteric bacteria. oup.comoup.com
Mutational or recombinational changes in the target enzymes: Point mutations in the chromosomal genes encoding the native DHFR or DHPS enzymes can lead to altered enzyme structures with reduced drug binding affinity. oup.comoup.com
Overproduction of target enzymes: Increased expression of the chromosomal dhfr or sul genes, sometimes due to promoter mutations or gene duplication, can lead to higher intracellular concentrations of the target enzymes, overwhelming the inhibitory effect of the drugs. oup.comoup.com
Permeability barrier and/or efflux pumps: Reduced uptake of the drugs into the bacterial cell or active efflux of the drugs out of the cell can lower intracellular drug concentrations below inhibitory levels. oup.comoup.com Efflux pumps have been shown to mediate resistance to both sulfamethoxazole and Trimethoprim, sometimes simultaneously. oup.com
Clinical Relevance of Co-Resistance
Co-resistance to Trimethoprim and sulfamethoxazole is a significant clinical issue, impacting the effectiveness of TMP-SMX in treating various infections. oup.comoup.com The prevalence of resistance varies geographically and among different bacterial species. oup.com For instance, resistance to TMP-SMX among E. coli isolates can range widely depending on the region. oup.com Increased bacterial resistance to these agents has been linked to treatment failure, particularly in areas where the drug is widely used as a first-line treatment. oup.comoup.com Despite increasing resistance levels to both individual drugs, resistance to the combination is sometimes less prevalent than resistance to either agent alone. oup.com However, the widespread presence of transferable resistance genes, often linked on mobile genetic elements like transposons, facilitates the co-selection and spread of resistance to both Trimethoprim and sulfonamides. oup.comoup.com
Strategies to Combat Resistance
Combating resistance to Trimethoprim lactate (B86563) and TMP-SMX requires multifaceted approaches, including optimizing current therapeutic strategies and developing novel agents.
Rational Combination Therapies to Overcome Resistance
Rational drug combinations are a key strategy to overcome antimicrobial resistance. The use of Trimethoprim with sulfonamides is a classic example of a combination designed for synergistic activity and to potentially delay the emergence of resistance compared to monotherapy. drugbank.commhmedical.comreactgroup.org The principle behind this is that it is less likely for a bacterium to simultaneously develop resistance to two drugs targeting different steps in the same pathway. drugbank.com While the TMP-SMX combination has faced challenges due to the emergence of resistance, the concept of combining agents that act synergistically or target different resistance mechanisms remains relevant. Research is ongoing to identify novel combinations, potentially including non-antibiotic adjuvants, that can restore or enhance the activity of Trimethoprim against resistant strains. nih.govresearchgate.netcambridge.orgresearchgate.net For example, studies have explored combining Trimethoprim with compounds that disrupt nucleotide homeostasis through different mechanisms, showing synergy against Trimethoprim-resistant clinical isolates. nih.govresearchgate.net
Research into Novel DHFR Inhibitors and Adjuvants
The persistent challenge of Trimethoprim resistance has driven research into the development of novel DHFR inhibitors and antibiotic adjuvants. This research focuses on identifying compounds that can circumvent existing resistance mechanisms. Strategies include designing inhibitors that:
Target alternative binding sites on the DHFR enzyme (allosteric inhibitors) that are not affected by mutations conferring resistance to traditional active-site inhibitors like Trimethoprim. acs.orggatech.edu
Are active against the resistant variants of DHFR. nih.govbiorxiv.org
Have improved pharmacokinetic properties, such as better intracellular accumulation, to overcome efflux mechanisms. researchgate.netnih.govbiorxiv.org
Furthermore, research into antibiotic adjuvants aims to identify compounds that, while not having direct antimicrobial activity themselves, can enhance the effectiveness of Trimethoprim. cambridge.orgresearchgate.net These adjuvants could work by inhibiting efflux pumps, disrupting biofilms, or interfering with resistance-conferring enzymes. cambridge.orgresearchgate.net The goal is to restore the susceptibility of resistant bacteria to Trimethoprim or potentiate its activity, thereby extending its clinical utility.
V. Pharmacological Research and Translational Studies of Trimethoprim Lactate
Pharmacokinetic Research
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes for trimethoprim (B1683648) is essential for predicting its concentration at target sites and the duration of its effect.
Absorption and Distribution in Biological Tissues
Trimethoprim is rapidly and well-absorbed following oral administration. drugbank.comkarger.com Peak serum concentrations are typically achieved within 1 to 4 hours after dosing. drugbank.comdrugs.com The drug appears to follow first-order pharmacokinetics, meaning that doubling the dose generally results in approximately double the serum concentration. drugbank.comnih.gov
Trimethoprim is extensively distributed into various tissues throughout the body. drugbank.com It effectively penetrates tissues such as sputum, middle ear fluid, and bronchial secretions. drugbank.com Efficient distribution into vaginal fluids has also been observed, with concentrations in these fluids being notably higher than in plasma. drugbank.com In studies in rats, trimethoprim was rapidly absorbed from the digestive tract and distributed to various organs, with the highest concentrations found in the kidney. jst.go.jp Appreciable levels were also noted in bone marrow, thyroid, liver, and lung, while the lowest concentration was observed in the brain. jst.go.jp Approximately 44% of trimethoprim is bound to plasma proteins. drugbank.comdrugs.comfda.gov
Metabolism and Excretion Pathways
Trimethoprim undergoes metabolism, primarily in the liver, although a significant portion of the administered dose is excreted unchanged. drugbank.comdrugs.com Approximately 10-20% of an ingested dose is metabolized. drugbank.com The main metabolic pathways involve oxidative metabolism, yielding several metabolites. drugbank.com The most abundant metabolites are the demethylated 3'- and 4'- metabolites, accounting for roughly 65% and 25% of the total metabolite formation, respectively. drugbank.com Minor metabolic products include N-oxide and benzylic metabolites. drugbank.com The parent drug, trimethoprim, is considered the therapeutically active form. drugbank.comdrugs.com
The primary route of elimination for trimethoprim is excretion by the kidneys. drugbank.comdrugs.comfda.gov This process involves both glomerular filtration and tubular secretion. drugs.comfda.govresearchgate.net A substantial portion of the dose, ranging from 50% to 60%, is excreted in the urine within 24 hours following oral administration, with approximately 80% of this being the unchanged parent drug. drugbank.com Urinary concentrations of trimethoprim are considerably higher than those in the blood. drugs.comfda.gov In rats, urinary excretion was the major route, with over 85% of recovered radioactivity appearing in the urine within 72 hours after oral administration of 14C-trimethoprim. jst.go.jp About 30% of the radioactivity excreted in 8-hour urine samples was intact trimethoprim. jst.go.jp
Half-life Variability and Renal Dysfunction Implications
The elimination half-life of trimethoprim typically ranges from 8 to 10 hours in individuals with normal renal function. drugbank.comdrugs.comnih.govfda.gov However, this half-life can be significantly prolonged in patients with renal dysfunction. drugbank.comdrugs.comnih.govfda.gov In severe renal impairment, the half-life can increase substantially. unmc.edu For instance, in adults with creatinine (B1669602) clearances of 10-30 mL/min or 0-10 mL/min, the serum half-life may increase to 15 hours or greater than 26 hours, respectively. nih.gov This prolongation necessitates careful consideration in patients with impaired renal function due to the potential for drug accumulation. drugs.comfda.govunmc.edu
The renal clearance of trimethoprim has been reported to vary between 51.7 and 91.3 mL/min following oral administration. drugbank.com The accumulation of trimethoprim in patients with renal impairment can lead to increased risk of electrolyte abnormalities, such as hyperkalemia and hyponatremia, which are believed to be related to trimethoprim's effect on sodium and potassium transport in the kidneys. unmc.edu
Drug-Drug Interactions and Their Pharmacological Basis
Trimethoprim can interact with other medications, primarily by affecting their transport and metabolism. These interactions can alter the pharmacokinetics and potentially the pharmacodynamics of co-administered drugs.
Interaction with Metformin (B114582) and Renal Clearance Alterations
A clinically significant interaction exists between trimethoprim and metformin. Trimethoprim can increase the serum concentration of metformin. drugbank.comdrugs.com Studies have shown that trimethoprim significantly reduces the apparent systemic and renal clearance of metformin. nih.govnih.govresearchgate.net This leads to an increase in metformin exposure, including higher maximal plasma concentrations (Cmax) and increased area under the plasma concentration-time curve (AUC). nih.govnih.govresearchgate.net
For example, in one study, trimethoprim reduced the apparent systemic metformin clearance from 74 to 54 L/h and renal metformin clearance from 31 to 21 L/h. nih.govnih.govresearchgate.net This resulted in a 38% increase in the maximal plasma concentration and a 37% increase in the AUC of metformin. nih.govnih.govresearchgate.net The interaction is attributed, at least in part, to trimethoprim's inhibition of renal transporters involved in metformin elimination. nih.govresearchgate.netdroracle.airesearchgate.netjst.go.jpmdpi.comtandfonline.com
The following table summarizes the effects of trimethoprim on metformin pharmacokinetics in a study of healthy volunteers:
| Pharmacokinetic Parameter | Metformin Alone | Metformin with Trimethoprim | Change (%) | P-value |
| Apparent Systemic Clearance (L/h) | 74 | 54 | -27 | < 0.01 |
| Renal Clearance (L/h) | 31 | 21 | -32 | < 0.01 |
| Half-life (h) | 2.7 | 3.6 | +33 | < 0.01 |
| Cmax | - | +38 | +38 | < 0.01 |
| AUC | - | +37 | +37 | < 0.01 |
Note: Data derived from a study in healthy volunteers. nih.govnih.govresearchgate.net
This interaction can be particularly relevant in patients with pre-existing renal impairment or those receiving high doses of metformin, potentially increasing the risk of metformin accumulation and associated adverse effects, such as lactic acidosis. drugs.comnih.govnih.govresearchgate.netdroracle.ai Trimethoprim has also been associated with a decrease in creatinine clearance and an increase in plasma lactate (B86563) levels. nih.govnih.govresearchgate.netjst.go.jpsolvobiotech.com
Modulation by Organic Cation Transporters (OCT2) and Multidrug and Toxin Extrusion 1 (MATE1) Polymorphisms
The interaction between trimethoprim and metformin is significantly influenced by renal organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters, particularly OCT2 and MATE1. nih.govnih.govresearchgate.netdroracle.airesearchgate.netjst.go.jpmdpi.comtandfonline.comsolvobiotech.com Metformin is a substrate for these transporters, which are crucial for its uptake into renal tubular cells (via OCT2) and subsequent efflux into the urine (via MATE1 and MATE2-K). nih.govresearchgate.netdroracle.airesearchgate.netjst.go.jpmdpi.comtandfonline.comsolvobiotech.com Trimethoprim is known to inhibit OCT and MATE transporters in vitro. nih.gov
Genetic polymorphisms in the genes encoding these transporters, such as SLC22A2 (encoding OCT2) and SLC47A1 (encoding MATE1), can modulate the extent of the trimethoprim-metformin interaction. nih.govnih.govresearchgate.netresearchgate.netsolvobiotech.comresearchgate.net Studies have indicated that in individuals with certain polymorphisms in both OCT2 and MATE1, trimethoprim may have a reduced inhibitory effect on metformin kinetics compared to individuals without these polymorphisms. nih.govnih.govresearchgate.netsolvobiotech.com This suggests that the genetic makeup of a patient regarding these transporters can influence the magnitude of the drug interaction.
Trimethoprim is considered a potent inhibitor of MATE1 and MATE2-K and a less potent inhibitor of OCT1 and OCT2. mdpi.com The inhibition of these transporters by trimethoprim impairs the renal secretion of metformin, leading to its increased systemic exposure. researchgate.netjst.go.jptandfonline.com
Potential for Hyperkalemia with Co-administered Medications
Research has indicated a potential for hyperkalemia when trimethoprim is co-administered with certain medications. Trimethoprim's mechanism contributing to hyperkalemia is considered similar to the potassium-sparing diuretic effect of amiloride, involving the blockade of sodium channels in the distal nephron, which limits the electrochemical gradient driving potassium elimination. scirp.orgnih.gov Studies have shown that co-trimoxazole, a combination of trimethoprim and sulfamethoxazole (B1682508), can lead to hyperkalemia, with a notable percentage of patients experiencing an increase in potassium levels from baseline. scirp.org Risk factors for trimethoprim-induced hyperkalemia include increased dosage, renal impairment, HIV infection, concurrent use of other drugs affecting potassium homeostasis (such as NSAIDs, potassium-sparing diuretics, and ACE inhibitors), and older age. scirp.orgscirp.org
Research on Drug Delivery Systems
Research on drug delivery systems for trimethoprim lactate primarily focuses on overcoming challenges associated with the solubility and targeted delivery of trimethoprim. Trimethoprim is classified as a BCS class II drug, characterized by low solubility and high permeability, which can limit its oral bioavailability. researchgate.net
Novel Formulations for Enhanced Efficacy
Novel formulations are being investigated to enhance the efficacy of trimethoprim. For instance, natural deep eutectic solvents (NADES) have shown promise as solvents for poorly water-soluble medicines like trimethoprim. A mixture of lactic acid and propylene (B89431) glycol, a type of NADES, was found to dissolve trimethoprim at a concentration of up to 100 mg/mL in one study. researchgate.net This suggests NADES could be potential solvents for developing liquid formulations for administration routes like parenteral or tube feeding. researchgate.net
Poly(d,l-lactic-co-glycolic acid) (PLGA) Nanoparticles for Targeted Delivery
Poly(d,l-lactic-co-glycolic acid) (PLGA) nanoparticles have been explored as a potential drug delivery system for trimethoprim, particularly for applications like the instillative treatment of urinary tract infections. researchgate.netacs.org PLGA is a biocompatible and biodegradable polymer approved by the FDA, widely used in the preparation of nano- and microspheres. nih.govmdpi.com Studies have investigated trimethoprim-loaded PLGA micro- and nanoparticles prepared from different types of PLGA, such as PLGA 503H and PLGA 2300. researchgate.netnih.gov
Research has compared the drug loading capacity and release profiles of trimethoprim in different PLGA formulations. For example, PLGA 2300 microparticles demonstrated a higher drug loading capacity compared to PLGA 503H. nih.gov Nanoparticles generally showed higher drug loads than microparticles. researchgate.net Drug release from these particles is influenced by factors such as the molecular weight and the lactic acid to glycolic acid ratio of the PLGA. nih.govacs.org PLGA 2300 microspheres showed a faster release of trimethoprim compared to PLGA 503H microspheres. nih.gov
Studies have also explored modifying the surface of PLGA nanoparticles with substances like wheat germ agglutinin (WGA) to improve adhesion to bladder cells, aiming to increase the dwelling time of the drug in the bladder for treating UTIs. nih.govmdpi.comacs.org Loading trimethoprim into these nanoparticles did not negatively impact their cell adhesion capabilities. nih.govacs.org
Supersaturating Drug Delivery Systems for Improved Oral Absorption
Supersaturating drug delivery systems (SDDS) are being investigated as a strategy to improve the oral absorption of poorly water-soluble drugs like trimethoprim. mdpi.comnih.gov SDDS aim to generate and maintain drug concentrations in the gastrointestinal tract above the equilibrium solubility, thereby increasing the concentration gradient and driving absorption. mdpi.comnih.govdovepress.com This is often achieved by formulating the drug in a high-energy amorphous form and incorporating precipitation inhibitors to stabilize the supersaturated state. mdpi.comnih.govdovepress.com While specific research on this compound in SDDS is not extensively detailed in the search results, the principle of SDDS is relevant to improving the oral bioavailability of poorly soluble drugs like trimethoprim. researchgate.netmdpi.comnih.gov
Multi-component Crystals for Enhanced Solubility
The formation of multi-component crystals, including co-crystals and salts, is another approach explored to enhance the solubility and dissolution rate of trimethoprim. fip.orgoamjms.eufip.org These crystalline structures contain the active pharmaceutical ingredient and a co-former or counterion, held together by non-covalent interactions like hydrogen bonding. fip.org
Studies have demonstrated that forming multi-component crystals of trimethoprim with co-formers such as malic acid or citric acid can significantly increase its solubility and dissolution rate. fip.orgoamjms.eufip.org For instance, a multi-component crystal of trimethoprim with malic acid showed a 2.5-fold higher solubility compared to trimethoprim alone. fip.orgfip.orgresearchgate.net A multi-component crystal phase with citric acid increased the solubility of trimethoprim by 7 times. oamjms.euresearchgate.net These studies indicate that multi-component crystallization is a viable technique for modifying the physicochemical properties of trimethoprim to improve its solubility and potentially its bioavailability. fip.orgoamjms.eufip.org
Here is a table summarizing some of the solubility enhancement findings with multi-component crystals:
| Co-former | Fold Increase in Solubility (compared to Trimethoprim alone) | Reference |
| Malic acid | 2.5 | fip.orgfip.org |
| Citric acid | 7 | oamjms.euresearchgate.net |
Translational Research in Disease Models
Translational research involving this compound explores its application in various disease models, building upon its known antibacterial activity. This compound has shown potential for research in conditions such as urinary tract infections, Shigellosis, and Pneumocystis pneumonia. medchemexpress.com Research also indicates that this compound, when combined with zinc, can inhibit infection of the Influenza A virus in chick embryos. medchemexpress.com Translational research platforms, such as patient-derived xenograft (PDX) models, are increasingly utilized in cancer research for drug screening and preclinical evaluation, though specific studies on this compound in such models for its antibacterial or other potential effects were not prominently featured in the search results. nih.govstcc.sg However, the broader field of translational research aims to bridge basic scientific discoveries with clinical applications, suggesting potential future studies on this compound in relevant disease models beyond bacterial infections.
Efficacy in Animal Models of Bacterial Infections
Research into the antibacterial properties of this compound has included evaluations in various animal models to assess its effectiveness against a range of bacterial pathogens. Studies have demonstrated its activity against several Gram-positive and Gram-negative aerobic bacteria.
In infected mouse models, this compound has shown antibacterial activity against Haemophilus influenzae, Streptococcus pneumoniae, Escherichia coli, and Neisseria meningitidis. The compound's efficacy was quantified by determining the CD50 values (the dose at which 50% of the animals are protected). For H. influenzae, the reported CD50 was 150 mg/kg. Against S. pneumoniae, the CD50 was 335 mg/kg. For E. coli, a CD50 of 27.5 mg/kg was observed, and for N. meningitidis, the CD50 was 8.4 mg/kg medchemexpress.com. An E. coli infection model in female C3H/HeOuJ mice, involving transurethral infection with a bacterial suspension, has been utilized in these assessments medchemexpress.com.
While studies specifically on this compound in other bacterial infection models are less extensively detailed in the provided information, research involving trimethoprim in combination with other agents in animal models provides broader context on the evaluation of trimethoprim's antibacterial component. For instance, the efficacy of trimethoprim-sulfadoxine was evaluated in a tissue cage model in calves infected with Escherichia coli. This study measured concentrations of the compounds in plasma and tissue cage fluid and viable bacterial counts, noting factors that could influence efficacy nih.gov. Similarly, the combination of trimethoprim-sulfamethoxazole has been investigated in a mouse model of Pneumocystis murina infection, assessing the reduction in organism burden researchgate.net. These studies, while using combinations, highlight the use of animal models to understand the in vivo activity of trimethoprim-containing compounds against bacterial and opportunistic infections.
Data on the efficacy of this compound in specific bacterial infection animal models are summarized in the table below:
| Bacterial Species | Animal Model | Outcome Assessed | CD50 (mg/kg) |
| Haemophilus influenzae | Infected mice | Antibacterial activity | 150 |
| Streptococcus pneumoniae | Infected mice | Antibacterial activity | 335 |
| Escherichia coli | Infected mice | Antibacterial activity | 27.5 |
| Neisseria meningitidis | Infected mice | Antibacterial activity | 8.4 |
Preclinical Studies for Influenza A Virus Inhibition (in combination with Zinc)
Preclinical investigations have explored the potential of combining this compound with zinc for inhibiting Influenza A virus infection. Studies in chick embryos have provided insights into this combined approach.
Research indicates that the combination of trimethoprim and zinc can inhibit the infection of Influenza A virus in chick embryos medchemexpress.commdpi.com. This inhibitory effect has been observed to decrease the virus titer and increase the survival rate of the chicken embryos medchemexpress.com. A specific study investigated the effect of a mixture of zinc oxide and trimethoprim (Tri-Z) at various weight/weight ratios on the survival of embryonated eggs infected with Influenza A virus nih.govnih.gov.
In these studies, Influenza A virus was introduced into embryonated eggs, and the effect of Tri-Z at different Zn/TMP ratios was evaluated by monitoring embryo survival over several days nih.govnih.gov. Neither trimethoprim nor zinc administered separately had an effect on embryo survival; all embryos infected with the virus alone did not survive nih.govnih.gov. However, the combination of Tri-Z enabled embryos to survive the infection nih.govnih.gov. The survival rate was dependent on the ratio of zinc to trimethoprim, with an optimal ratio of approximately 0.18 (Zn/TMP) demonstrating significant survival rates, exceeding 80% even with increasing viral loads nih.govnih.gov.
Furthermore, the study assessed the effect of Tri-Z on virus binding to host cell receptors using a hemagglutination inhibition (HAI) assay with chicken red cells nih.govnih.gov. At a concentration of 15 µg/ml of the optimal ratio, Tri-Z exhibited a total HAI effect. At a lower concentration of 5 µg/ml, a partial HAI effect was observed nih.govnih.gov. These findings suggest that the combination, acting on host cells, can reduce the lethal effects of the virus and interfere with viral binding nih.govnih.gov.
Detailed findings from the preclinical study in chick embryos are presented in the table below:
| Treatment Group | Zn/TMP Ratio (w/w) | Embryo Survival Rate (at optimal ratio) | HAI Effect (at 15 µg/ml of optimal ratio) | HAI Effect (at 5 µg/ml of optimal ratio) |
| Influenza A virus only | N/A | 0% | N/A | N/A |
| Trimethoprim only | N/A | 0% | N/A | N/A |
| Zinc only | N/A | 0% | N/A | N/A |
| Tri-Z (Zinc + Trimethoprim) | 0.15 - 0.2 | > 80% | Total HAI effect (scored 0) | Partial HAI effect (scored ++) |
| Tri-Z (Optimal Ratio) | ~0.18 | > 80% | Total HAI effect (scored 0) | Partial HAI effect (scored ++) |
| Convalescent serum control | N/A | 100% | N/A | N/A |
Vi. Bioanalytical Methodologies for Trimethoprim Lactate
Analytical Techniques for Quantification in Biological Matrices
Various analytical techniques are employed for the quantification of trimethoprim (B1683648) lactate (B86563) in biological matrices, each offering different advantages in terms of sensitivity, selectivity, and sample throughput.
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, have been utilized for the determination of trimethoprim. sigmaaldrich.compsu.edu These methods measure the absorbance of the analyte at specific wavelengths. For trimethoprim and sulfamethoxazole (B1682508) mixtures, spectrophotometric methods using techniques like classical least square calibration have been developed and applied to formulations. researchgate.net UV-Vis spectrophotometry can be used as a detection method following chromatographic separation. db-thueringen.de
Chromatographic Techniques (e.g., HPLC)
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of trimethoprim and its salts in biological fluids and pharmaceutical formulations due to their ability to separate the analyte from complex matrices. fishersci.casigmaaldrich.compsu.edudb-thueringen.demdpi.com HPLC coupled with various detectors, such as UV-Vis absorption or mass spectrometry (MS), provides sensitivity and specificity for drug analysis. db-thueringen.demdpi.com Reversed-phase HPLC is a common mode for separating pharmaceuticals. mdpi.com However, direct injection of biological samples like serum or plasma onto traditional reversed-phase columns can be problematic due to proteins. mdpi.com Techniques like column switching with Restricted Access Media (RAM) columns or online solid-phase extraction (SPE) can be employed to handle proteinaceous samples and enrich the analyte before chromatographic separation. mdpi.compreprints.org
Studies have reported HPLC methods for the simultaneous determination of trimethoprim alongside other compounds in various matrices. For example, an HPLC method was developed for the simultaneous determination of vancomycin, anisomycin (B549157), and trimethoprim lactate. scielo.brscielo.broup.com Another reversed-phase HPLC method was developed and validated for the simultaneous determination of trimethoprim, sulfadimidine sodium, and tylosin (B1662201) tartrate in an injectable solution formulation. researchgate.net This method utilized a C18 column with a mobile phase of acetonitrile (B52724) and aqueous triethylamine (B128534) solution detected at 287 nm. researchgate.net
Ion-Selective Electrodes
Ion-selective electrodes (ISEs) offer a sensitive, rapid, and easy-to-handle method for the determination of trimethoprim, potentially applicable to this compound. psu.edu These methods are based on the selective adsorption of the analyte ion on a modified film and the resulting potential change. psu.edu A trimethoprim ion-selective piezoelectric sensor has been developed, demonstrating a linear relationship between the logarithm of the frequency shift and the logarithm of trimethoprim concentration over a specific range. psu.edu
Droplet-based microextraction
Droplet-based microextraction techniques are emerging as simplified and efficient sample preparation methods for the analysis of trace-level contaminants and pharmaceuticals in biological samples. researchgate.netresearchgate.net These techniques minimize sample preparation steps and solvent consumption. researchgate.netresearchgate.netmdpi.com While the search results did not specifically detail droplet-based microextraction applied solely to this compound, general principles of liquid-phase microextraction (LPME) and its variations, such as dispersive liquid-liquid microextraction (DLLME) and ionic liquid-based immersed droplet microextraction (IL-IDME), have been applied to extract various drugs from biological matrices prior to chromatographic analysis. researchgate.netmdpi.comxjtu.edu.cn These methods often involve the transfer of analytes into a small droplet of an organic solvent or ionic liquid. mdpi.com
Method Development and Validation for Research Applications
The development and validation of bioanalytical methods for this compound are crucial to ensure their reliability, accuracy, and suitability for intended research applications. Method validation is the process of confirming that an analytical method is suitable for its intended purpose. slideshare.net
Sensitivity, Specificity, and Linearity in Diverse Samples
Key validation characteristics include sensitivity, specificity, linearity, accuracy, precision, range, detection limit, and robustness. scielo.brscielo.brslideshare.net
Sensitivity: Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. slideshare.net The detection limit (LOD) and limit of quantification (LOQ) are measures of sensitivity. For a validated LC-MS/MS method for anisomycin (a different drug, but the validation principles are applicable), LOD and LOQ values of 2.5 ng/mL and 8.3 ng/mL, respectively, were reported, indicating high sensitivity. scielo.brscielo.br
Specificity: Specificity is the ability to unequivocally assess the analyte in the presence of matrix components, impurities, and degradation products. scielo.brscielo.brslideshare.net This is typically evaluated by analyzing blank samples and samples containing potential interferences. scielo.brscielo.br Stability-indicating methods, often developed using chromatography, are designed to be specific by separating the intact drug from its degradation products. scielo.brscielo.br
Linearity: Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a defined range. scielo.brscielo.brslideshare.net Linearity is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. scielo.brscielo.brslideshare.net A method is considered linear if the correlation coefficient (r or R²) of the calibration curve meets predefined acceptance criteria. For example, a chemiluminescence method for trimethoprim showed linearity with a correlation coefficient of 0.9983 over a specific concentration range. science.gov A validated LC-MS/MS method showed good linearity in a tested concentration range with a correlation coefficient (R²) of 0.9961. scielo.brscielo.br
Diverse Samples: Bioanalytical methods for this compound need to be applicable to diverse biological matrices such as plasma, serum, urine, and potentially tissue samples, depending on the research objectives. nih.govdb-thueringen.demdpi.comresearchgate.net The complexity of these matrices necessitates appropriate sample preparation techniques to minimize matrix effects and ensure accurate quantification. nih.govresearchgate.net
Method validation according to guidelines from regulatory bodies like the ICH (International Conference on Harmonisation) and FDA (Food and Drug Administration) is standard practice in pharmaceutical analysis and bioanalysis. scielo.brscielo.brresearchgate.net These guidelines provide detailed recommendations for evaluating validation characteristics. scielo.brscielo.br
Table 1: Examples of Analytical Method Characteristics (Illustrative based on search results for related compounds/methods)
| Analytical Technique | Analyte (Example) | Matrix (Example) | Linearity Range (Example) | LOD (Example) | R² (Example) | Source (Related) |
| Chemiluminescence | Trimethoprim | Body fluids | 5.0 x 10⁻⁸ - 5.0 x 10⁻⁶ g/mL | 2 x 10⁻⁸ g/mL science.gov | 0.9983 science.gov | science.gov |
| LC-MS/MS | Anisomycin | Not specified | 700 - 1300 ng/mL | 2.5 ng/mL scielo.brscielo.br | 0.9961 scielo.brscielo.br | scielo.brscielo.br |
| Ion-Selective Electrode (PQC Sensor) | Trimethoprim | Not specified | 2 x 10⁻⁸ - 2 x 10⁻³ M | 2 x 10⁻⁸ M psu.edu | Not specified | psu.edu |
Quality Control and Reference Standards
In the context of bioanalytical methodologies for this compound, ensuring the accuracy, precision, and reliability of quantitative results is paramount. This is achieved through rigorous quality control (QC) procedures and the appropriate use of reference standards. Bioanalytical methods are validated to demonstrate their reliability for determining analyte concentrations in specific biological matrices, such as plasma or urine. europa.eu Key characteristics assessed during validation include specificity, sensitivity, linearity, accuracy, precision, recovery, dilution integrity, and stability. europa.eu
Quality control samples are an integral part of monitoring the performance of a validated bioanalytical method during routine analysis of study samples. au.dk These samples are prepared separately from calibration standards by spiking the biological matrix with known concentrations of the analyte. au.dk QC samples are typically analyzed at multiple concentration levels, commonly low (near the lower limit of quantification, LLOQ), mid-range, and high, to cover the expected range of analyte concentrations in study samples. au.dk Regulatory guidelines, such as those from the FDA, recommend analyzing a minimum number of QC samples (at least 5% of the number of unknown samples or six, whichever is greater) at intervals throughout the analytical run. au.dk For an analytical run to be accepted, a certain proportion of the QC sample results (e.g., at least four of every six QC samples) must fall within a specified percentage of their nominal value (e.g., within 15%). au.dk
Reference standards are essential for the accurate quantification of this compound in bioanalytical assays. These are highly characterized substances used to prepare calibration standards and quality control samples. Pharmacopoeias like the United States Pharmacopoeia (USP) provide specific reference standards for trimethoprim and related compounds, which are used in official tests and assays to confirm strength, quality, purity, and identity. pharmacompass.comavantorsciences.comsigmaaldrich.com Certified Reference Materials (CRMs) for trimethoprim are also available, produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring traceability and certified content with associated uncertainties. sigmaaldrich.comsigmaaldrich.com These secondary standards offer a convenient and cost-effective option for quality control in pharmaceutical laboratories. sigmaaldrich.com
Detailed research findings highlight the application of QC samples in method validation. For instance, studies quantifying trimethoprim and its metabolites or in combination with other drugs like sulfamethoxazole in plasma or urine utilize QC samples at various concentrations to assess precision and accuracy. nih.govnih.gov In one study, QC levels for trimethoprim metabolites ranged from 1.6 nM (LLOQ) to 150 nM (High), while for trimethoprim itself, they ranged from 15.6 nM (LLOQ) to 1500 nM (High). Precision and accuracy were required to be within 15% for all analytes. nih.gov Another study determining trimethoprim and sulfamethoxazole in human plasma by RP-HPLC prepared QC samples at concentrations of 0.1, 0.3, 3.0, and 5.4 µg/ml for trimethoprim. These studies demonstrate the practical implementation of QC samples to ensure the reliability of the bioanalytical method throughout the validation process and during sample analysis.
The stability of trimethoprim in biological matrices and in stock/working solutions is also a critical aspect of quality control. Stability studies, often conducted at different temperatures and over various time periods, are performed using QC samples to ensure the integrity of the analyte under different storage and handling conditions.
Vii. Regulatory Science and Research Implications
Research Supporting Regulatory Decision-Making
Research provides the essential evidence base that regulatory bodies utilize to make informed decisions regarding the approval, monitoring, and regulation of pharmaceutical products. For trimethoprim (B1683648) lactate (B86563), this includes studies examining its properties, behavior in different formulations, and its impact in various contexts.
Data Requirements for New Formulations and Combinations
The development of new formulations or combinations involving trimethoprim lactate necessitates comprehensive data packages for regulatory submission. These requirements are designed to demonstrate the quality, safety, and efficacy of the modified product. Data typically required include detailed information on the chemical and physical properties of the new formulation, stability studies under various conditions, and potentially data on its behavior in vivo. rpicorp.com For instance, studies investigating the solubility, stability, and bioavailability of this compound in different matrices are critical. The addition of lactate to trimethoprim is known to facilitate properties such as solubility and stability, which would be key data points for regulatory evaluation of this compound formulations. rpicorp.com
When trimethoprim is combined with other antimicrobial agents, such as sulfamethoxazole (B1682508), regulatory requirements extend to demonstrating the compatibility and synergistic activity of the combination. fengchengroup.comtoku-e.com Research supporting such combinations would need to provide data on the interaction between the compounds, their combined mechanism of action, and potentially comparative efficacy data against relevant pathogens. toku-e.com Method validation studies, such as those using High-Performance Liquid Chromatography (HPLC) for simultaneous determination of multiple active pharmaceutical ingredients in a formulation, exemplify the type of research required to meet regulatory standards for quality control and assay of combined products. researchgate.net
Scientific Advancements Informing Regulatory Guidelines
Scientific advancements continuously inform and shape regulatory guidelines for antimicrobial research and development. As our understanding of antimicrobial resistance mechanisms evolves, for example, regulatory expectations for demonstrating the efficacy of new or reformulated antimicrobials adapt. researchgate.netmdpi.com Research into the mechanisms of resistance to trimethoprim, including intrinsic resistance in certain bacteria like Lactobacillus species due to folate auxotrophy, contributes to this understanding and can influence guidelines on susceptibility testing and interpretation. mdpi.com
Furthermore, advancements in analytical techniques and methodologies, such as those used for impurity profiling or characterization of solid-state properties, can lead to updated regulatory requirements for product quality. pharmacompass.com Regulatory science research also explores innovative approaches to clinical trial design and data analysis, which can inform guidelines for evaluating the efficacy and safety of antimicrobial treatments. fda.gov The use of advanced statistical methods, such as Bayesian Hierarchical Models, in analyzing clinical trial data is an example of scientific advancements that can be integrated into regulatory guidance. fda.gov
Global Regulatory Landscape for Antimicrobial Research
The global nature of infectious diseases and antimicrobial resistance necessitates a coordinated approach to the regulation of antimicrobial research. The regulatory landscape involves various international bodies and national agencies working towards harmonized standards and collaborative research efforts.
International Harmonization of Research Standards
Efforts towards international harmonization of research standards are crucial to streamline the development and approval of antimicrobial agents like this compound. Organizations such as the International Conference on Harmonisation (ICH) play a key role in developing common guidelines for quality, safety, and efficacy studies. researchgate.netwho.int Adherence to ICH guidelines for method validation, for instance, ensures that analytical data generated in different regions are comparable and acceptable to multiple regulatory authorities. researchgate.net
Harmonization also extends to standards for antimicrobial susceptibility testing, which are essential for guiding appropriate use and monitoring resistance. While specific breakpoints and methodologies may vary between regions (e.g., CLSI in the US and EUCAST in Europe), international collaboration aims to minimize discrepancies and facilitate the global fight against resistance. Research comparing and evaluating different susceptibility testing methods contributes to these harmonization efforts.
Post-Market Surveillance and Research on Emerging Issues
Post-market surveillance is a critical component of the regulatory landscape for antimicrobial compounds. This involves monitoring the performance and safety of approved products in real-world settings. slideshare.net For this compound, post-market surveillance includes tracking patterns of antimicrobial resistance, identifying potential new adverse effects, and evaluating the effectiveness of the compound in diverse patient populations. slideshare.net
Research on emerging issues, such as the environmental impact of antimicrobial residues, is also gaining prominence in the regulatory landscape. Studies investigating the presence of trimethoprim in aquatic environments and its potential contribution to the spread of resistance genes highlight an area of growing regulatory concern and research focus. europa.euacs.orgcsic.es This type of research informs environmental risk assessments and may lead to the development of guidelines for the responsible manufacturing and disposal of antimicrobial substances. Furthermore, research into medication-induced conditions, such as lactic acidosis, from post-market surveillance data contributes to a better understanding of potential risks associated with various medications, although specific data directly linking this compound to such outcomes in the searched results were not prominent. nih.govresearchgate.net
Viii. Future Directions and Unexplored Research Avenues
Advanced Computational Modeling for DHFR Inhibition
Advanced computational modeling techniques are poised to play a significant role in the future of DHFR inhibitor research, including for compounds like trimethoprim (B1683648) lactate (B86563). These methods can facilitate the design of novel antibacterial agents with improved activity against both wild-type (WT) and resistant variants of bacterial DHFR mdpi.comelifesciences.org. Structure-based virtual screening, molecular docking, and molecular dynamics simulations are being employed to identify compounds with novel scaffolds that can effectively inhibit DHFR, even in the presence of mutations that confer resistance to existing inhibitors like trimethoprim mdpi.comelifesciences.org.
Computational studies can help predict the binding affinity and interaction patterns of potential inhibitors with the DHFR enzyme. For instance, molecular modeling can reveal interactions with key amino acid residues in the enzyme's active site, guiding the design of compounds with enhanced potency and specificity researchgate.netmdpi.com. Research is also exploring the design of inhibitors targeting atypical, plasmid-encoded DHFR enzymes, such as R67 DHFR, which are responsible for trimethoprim resistance in some bacteria and have different structural characteristics compared to classical DHFR mdpi.com.
Computational approaches can also be integrated with experimental workflows to accelerate the discovery process and predict evolutionary escape routes for pathogens, potentially leading to the development of "evolution drugs" that constrain the development of resistance elifesciences.org.
Investigating Novel Combinatorial Therapies
The increasing challenge of antibiotic resistance highlights the need for novel combinatorial therapies involving trimethoprim lactate. Combining trimethoprim with other agents that act through different mechanisms can enhance antimicrobial efficacy and potentially slow the development of resistance mdpi.commdpi.com. While trimethoprim is often used in combination with sulfamethoxazole (B1682508) due to their synergistic mechanisms targeting folate metabolism, future research can explore combinations with compounds that address other bacterial pathways or resistance mechanisms sigmaaldrich.cndrugbank.com.
Studies are investigating synergistic combinations between natural compounds and antibiotics to enhance antimicrobial therapy and potentially lower therapeutic doses mdpi.com. For example, research has shown that human milk oligosaccharides (HMOs) can potentiate the activity of trimethoprim against Group B Streptococcus, even in strains considered resistant, by inducing metabolic perturbations in the bacteria asm.org. This suggests that exploring combinations with compounds that modulate bacterial metabolism or other cellular processes could be a fruitful area of research.
Combination therapies can target bacteria in multiple ways, making it more difficult for resistance to emerge mdpi.com. Future research will likely focus on identifying synergistic partners for this compound through high-throughput screening and mechanistic studies.
Exploring Epigenetic and Transcriptomic Responses to this compound
Understanding the epigenetic and transcriptomic responses of both bacteria and host cells to this compound is an emerging area of research. While the primary mechanism of trimethoprim involves inhibiting bacterial DHFR and thus DNA synthesis, the broader cellular impacts, including potential epigenetic and transcriptomic changes, warrant further investigation.
Research into the effects of lactate, the counterion in this compound, on cellular processes, including epigenetic modifications and gene expression, provides a basis for this future direction. Studies have shown that lactate can induce metabolic and epigenetic reprogramming in various cell types, influencing transcriptional programs embopress.orgnih.govnih.gov. For instance, lactate has been shown to affect histone acetylation and chromatin accessibility, impacting gene expression nih.govmdpi.com.
Development of Resistance Reversal Strategies
Reversing antibiotic resistance is a critical challenge, and future research will explore strategies specifically applicable to trimethoprim resistance. While reducing antibiotic use is often proposed as a strategy to reverse resistance, studies have shown that the effect on trimethoprim resistance in E. coli can be marginal, potentially due to factors like the fitness cost of resistance mechanisms and co-selection by other antibiotics nih.govresearchgate.netoup.com.
Future directions include investigating strategies that directly target the mechanisms of trimethoprim resistance. This could involve developing inhibitors that overcome specific resistance mutations in DHFR or targeting efflux pumps and other mechanisms that reduce intracellular trimethoprim concentrations elifesciences.org. Research into compounds that interfere with the acquisition or maintenance of resistance plasmids, which can carry genes for atypical DHFR enzymes like R67 DHFR, is also relevant mdpi.commdpi.com.
Understanding the evolutionary dynamics of resistance is crucial for developing effective reversal strategies. Mathematical modeling can help predict the impact of interventions and identify the factors that influence the persistence or reversal of resistance researchgate.netoup.com.
Pharmacogenomic Studies of Individual Responses and Interactions
Pharmacogenomic studies can help understand how genetic variations influence individual responses to this compound and its potential interactions with other medications. While research has explored pharmacogenetic aspects of other drugs, such as oral antidiabetic drugs and their interaction with transporters also affected by trimethoprim, specific pharmacogenomic studies focusing on this compound are needed eur.nlnih.gov.
Genetic polymorphisms in drug transporters, such as organic cation transporter 2 (OCT2) and multidrug and toxin extrusion 1 (MATE1), can affect the pharmacokinetics of drugs like metformin (B114582), and trimethoprim has been shown to inhibit these transporters nih.govresearchgate.net. Future pharmacogenomic studies could investigate how variations in genes encoding these or other relevant transporters and metabolizing enzymes influence the absorption, distribution, metabolism, and excretion of this compound, potentially leading to personalized dosing strategies or identification of individuals at higher risk of adverse effects or drug interactions.
Pharmacogenomics can also play a role in understanding the risk of medication-induced complications, such as lactic acidosis, which has been reported in association with trimethoprim/sulfamethoxazole use, although the specific contribution of this compound requires further investigation frontiersin.org.
Environmental Impact and Degradation Studies of this compound
The environmental impact and degradation of this compound are important areas for future research. Pharmaceuticals, including antibiotics like trimethoprim, can enter the environment through wastewater and have potential ecological risks nih.govnih.govresearchgate.net.
Studies have detected trimethoprim in wastewater treatment plants and surface waters, indicating that conventional treatment processes may not effectively remove it biorxiv.orgmdpi.com. While some degradation can occur through biological and physico-chemical processes in the environment, the rate and extent can be limited nih.govnih.gov.
Future research should focus on developing more effective methods for the removal and degradation of this compound from wastewater and other environmental compartments. This includes exploring advanced oxidation processes, improved biological treatment methods, and other innovative techniques nih.govmdpi.com.
Q & A
Q. What experimental methodologies are recommended to evaluate Trimethoprim lactate’s antimicrobial efficacy in vitro?
this compound’s efficacy can be assessed using minimum inhibitory concentration (MIC) assays against target bacteria (e.g., E. coli, H. influenzae). For example, MIC values of ~1 μM were reported for E. coli in serum-containing media . Additionally, protein aggregation assays (e.g., SDS-PAGE) can quantify its impact on bacterial heat shock proteins (Hsps), such as DnaK and GroEL, which correlate with protein misfolding .
Q. How should this compound be prepared and stored for in vitro studies?
The compound is soluble in DMSO (200 mg/mL) and water (10 mg/mL), with sonication recommended to ensure homogeneity . For stability, store under nitrogen at -20°C (powder) or -80°C (solutions), avoiding light exposure . When formulating selective media (e.g., for gonorrhea culture), use concentrations of 3 μg/mL to suppress Proteus spp. without inhibiting target pathogens .
Q. What are the key considerations for designing animal studies to assess this compound’s in vivo efficacy?
Dose-response studies in murine infection models should use CD50 values as benchmarks. For instance, reported CD50 values are 27.5 mg/kg for E. coli and 8.4 mg/kg for N. meningitidis . Include pharmacokinetic parameters like serum half-life (e.g., ~1 hour for a TM-TMP conjugate) and monitor plasma lactate levels, as Trimethoprim increases lactate in humans by ~0.26 mmol/L .
Advanced Research Questions
Q. How do genetic polymorphisms in OCT2 and MATE1 transporters influence Trimethoprim-lactate–drug interactions?
Trimethoprim inhibits renal transporters OCT2 and MATE1, reducing metformin clearance by 27% (systemic) and 32% (renal) in wild-type individuals. However, volunteers polymorphic for both transporters show no significant interaction, highlighting the need for genotyping in pharmacokinetic studies . Methodologically, employ transporter-overexpressing cell lines (e.g., HEK293-OCT2) for in vitro inhibition assays and validate findings in clinical cohorts with pharmacogenomic profiling.
Q. What mechanisms underlie this compound’s induction of bacterial heat shock proteins, and how can this be leveraged in resistance studies?
this compound disrupts folate metabolism, causing proteotoxic stress that upregulates Hsps (e.g., IbpA/B). Quantify Hsp expression via qPCR or Western blot under subinhibitory concentrations. This stress response can be used to study collateral sensitivity—combining Trimethoprim with Hsp inhibitors (e.g., geldanamycin) may overcome resistance .
Q. How can contradictory reports on this compound’s efficacy in selective media be resolved?
While this compound (3 μg/mL) suppresses Proteus spp. in gonorrhea cultures, some studies report no inhibition of N. gonorrhoeae . To resolve discrepancies, standardize media components (e.g., lysed horse blood) and validate batch-to-batch consistency using clinical isolates. Include positive controls (e.g., vancomycin) to rule out compound degradation .
Q. What advanced analytical methods are suitable for studying this compound’s impact on bacterial protein aggregation?
Use differential centrifugation to isolate insoluble protein aggregates post-treatment, followed by mass spectrometry to identify aggregated proteins. Couple this with fluorescence-based thermal shift assays to monitor protein stability in the presence of Trimethoprim .
Methodological Notes
- Data Contradictions : Variability in MIC values across studies may arise from differences in bacterial strains, media composition, or assay conditions. Always reference strain-specific data (e.g., ATCC codes) and report growth conditions in detail .
- Ethical Compliance : In animal studies, adhere to guidelines for monitoring lactate acidosis, a known side effect of Trimethoprim .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
